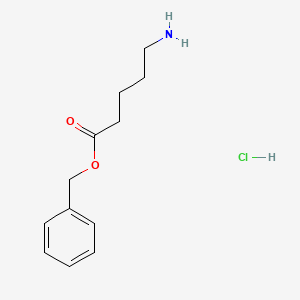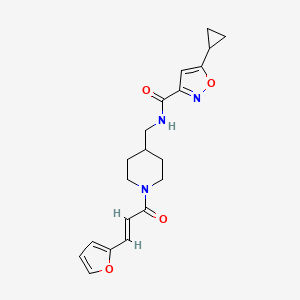
2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMTI belongs to the class of compounds known as acetamides, which are widely used in the pharmaceutical industry as analgesics, anti-inflammatory agents, and antipyretics. The unique chemical structure of CFMTI makes it a promising candidate for the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Thrombin Inhibition
"2-(2-Chloro-6-fluorophenyl)acetamides" with specific substituents are potent thrombin inhibitors, demonstrating significant potential in the development of new therapeutic agents targeting thrombin-related disorders. The study by Lee et al. (2007) highlights the effectiveness of these compounds, with Ki values ranging from 0.9 to 33.9 nM, indicating their strong inhibitory action against thrombin. This research suggests that modifications to the P3 and P1 substituents can significantly affect the potency of these inhibitors, underscoring the importance of structural considerations in the design of thrombin inhibitors (Lee et al., 2007).
Comparative Metabolism Studies
Research conducted by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides insight into the biotransformation and potential toxicological aspects of related compounds. These herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are known to be carcinogenic in rats, with their carcinogenicity potentially involving complex metabolic activation pathways. This study contributes to understanding the metabolic pathways of chloroacetamides and their intermediates, such as CDEPA and CMEPA, in human and rat livers, which is crucial for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).
Synthetic and Activity Studies
Another aspect of research on related compounds involves the synthesis and evaluation of their biological activities. For example, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, assessing their anti-inflammatory activity. This work illustrates the potential of chloroacetamide derivatives in the development of new anti-inflammatory agents, showcasing the diversity of scientific research applications of compounds with structural similarities to "2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" (Sunder et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNOS2/c18-13-3-1-4-14(19)12(13)9-16(21)20-17(11-6-8-22-10-11)15-5-2-7-23-15/h1-8,10,17H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMNEZFHITCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)
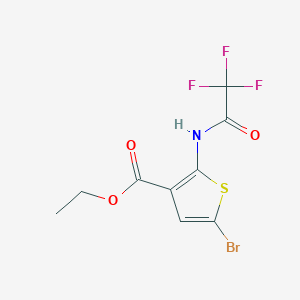
![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

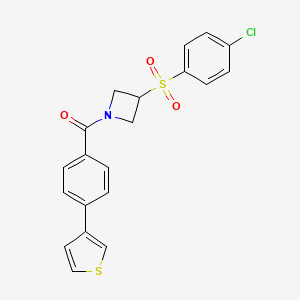
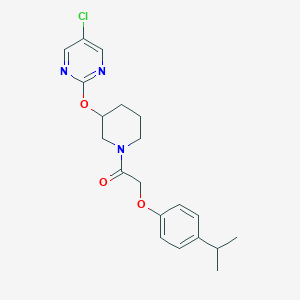
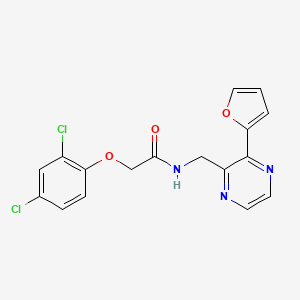
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
